5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol
Description
Properties
CAS No. |
1375471-40-1 |
|---|---|
Molecular Formula |
C14H22O3Si |
Molecular Weight |
266.41 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(4,5)17-10-6-7-13-11(8-10)12(15)9-16-13/h6-8,12,15H,9H2,1-5H3 |
InChI Key |
IKYSSHIEYYDEPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)OCC2O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Reagents :
- tert-Butyldimethylsilyl triflate (TBSOTf) as the silylating agent.
- Triethylamine (NEt₃) as the base.
- Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O) as solvents.
- Conditions :
- Temperature: 0°C to room temperature.
- Duration: 2–4 hours.
- Dissolve dihydrobenzofuran-3-ol in CH₂Cl₂ under nitrogen.
- Add NEt₃ (3.5 equiv) and cool to 0°C.
- Slowly add TBSOTf (2.5 equiv) dropwise.
- Warm to room temperature and stir until completion.
- Quench with water, extract with CH₂Cl₂, and purify via flash chromatography.
Yield : 74–89%.
Cyclization of Epoxide Intermediates
A less common but effective route involves epoxide ring-opening followed by cyclization.
Key Steps:
- Reagents :
- Epoxide precursor (e.g., 3,4-epoxy-1-(TBSO)benzene).
- Acid catalysts (e.g., p-toluenesulfonic acid).
- Tetrahydrofuran (THF) or methanol as solvents.
- Conditions :
- Temperature: 60–80°C.
- Duration: 12–24 hours.
- Treat the epoxide with a catalytic amount of acid in THF.
- Heat under reflux to induce cyclization.
- Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify.
Yield : 55–68%.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Palladium coupling | Pd₂(dba)₃, BINAP | 70–85 | High regioselectivity | Sensitive to oxygen/moisture |
| Silylation | TBSOTf, NEt₃ | 74–89 | Mild conditions | Requires anhydrous conditions |
| Epoxide cyclization | Acid catalysts | 55–68 | Scalable for bulk synthesis | Longer reaction times |
Purification and Characterization
- Chromatography : Silica gel (230–400 mesh) with heptane/ethyl acetate (4:1 to 1:1).
- Spectroscopic Data :
Applications in Organic Synthesis
- Intermediate : Used in prostaglandin and flavonoid syntheses.
- Protecting Group : TBS ether enhances solubility for subsequent cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: TBAF in THF at room temperature.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or THF.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBAF results in the removal of the TBDMS group, yielding the corresponding hydroxyl compound .
Scientific Research Applications
5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug candidates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol primarily involves its role as a protecting group. The TBDMS group stabilizes hydroxyl functionalities, preventing unwanted side reactions during multi-step syntheses. The removal of the TBDMS group is facilitated by nucleophilic attack, leading to the formation of a pentavalent silicon intermediate, which is then cleaved to release the free hydroxyl group .
Comparison with Similar Compounds
(3R,5S)-Methyl 5-(((tert-butyldimethylsilyl)oxy)methyl)-3-hydroxytetrahydrofuran-3-carboxylate (Compound 3, )
- Key Similarities :
- Both compounds employ TBDMS as a hydroxyl-protecting group, enhancing stability during synthetic steps.
- The TBDMS group improves lipophilicity, facilitating purification via silica gel chromatography.
- Key Differences :
- The core structure differs: the target compound features a dihydrobenzofuran ring, while Compound 3 has a tetrahydrofuran scaffold.
- Compound 3 includes an ester functional group, increasing its reactivity toward nucleophilic agents compared to the dihydrobenzofuran alcohol.
General Trends in Silyl Ethers
- Stability : TBDMS ethers are more resistant to acidic hydrolysis than trimethylsilyl (TMS) analogues but less stable than triisopropylsilyl (TIPS) groups.
- Applications : TBDMS-protected alcohols are commonly used in nucleoside and carbohydrate synthesis, as demonstrated in the synthesis of SARS-CoV-2 RNA polymerase inhibitor candidates .
Dihydrobenzofuran Derivatives
2,3-Dihydro-3,3-methyl-2-oxo-5-benzofuranyl Methyl Sulfonate ()
- Key Similarities :
- Both compounds share the dihydrobenzofuran backbone.
- The 5-position substitution is critical for modulating biological activity.
- Key Differences :
- The sulfonate group in this compound enhances water solubility, whereas the TBDMS group in the target compound increases hydrophobicity.
- The methyl sulfonate derivative is listed as a pesticide, highlighting divergent applications compared to the TBDMS-protected alcohol, which is more likely used in pharmaceutical intermediates .
Aromatic Benzofuran Derivatives
3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one ()
- Key Similarities: Both compounds contain fused benzofuran systems, which are associated with biological activity.
- The absence of a silyl ether group reduces synthetic complexity but limits stability under basic or nucleophilic conditions.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Stability and Reactivity Trends
| Property | 5-[(TBDMS)oxy]-2,3-dihydro-1-benzofuran-3-ol | TMS Ether Analogues | TIPS Ether Analogues |
|---|---|---|---|
| Acidic Hydrolysis Resistance | Moderate | Low | High |
| Thermal Stability | High | Moderate | Very High |
| Common Applications | Protecting groups, drug intermediates | Lab-scale synthesis | Long-term storage |
Research Findings and Implications
- Synthetic Utility : The TBDMS group in the target compound allows selective deprotection under mild acidic conditions (e.g., HF-pyridine), enabling sequential functionalization of polyhydroxylated precursors .
- Biological Potential: While direct studies are lacking, structurally related dihydrobenzofurans with electron-withdrawing substituents show inhibitory activity against viral polymerases, suggesting avenues for further investigation .
- Limitations : The hydrophobicity imparted by the TBDMS group may reduce bioavailability, necessitating formulation strategies for drug development.
Biological Activity
5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.
- Molecular Formula : C16H24O3Si
- Molecular Weight : 292.445 g/mol
- IUPAC Name : 5-[tert-butyl(dimethyl)silyl]oxy-3,3-dimethyl-1-benzofuran-2-one
- SMILES : CC(C)(C)Si(C)Oc1ccc2OC(=O)C(C)(C)c2c1
Synthesis
The synthesis of this compound typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups. This method enhances the compound's stability and bioavailability.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of benzofuran derivatives. For example, compounds similar to this compound have shown significant activity against various strains of bacteria.
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| TBDMS derivative | 20 - 40 | 40 - 70 |
| Ceftriaxone (reference) | 0.1 | 4 |
These findings indicate that while the TBDMS derivative exhibits antibacterial activity, it is less potent than established antibiotics such as ceftriaxone .
Antioxidant Activity
Research has also suggested that compounds with similar structures exhibit antioxidant properties. The presence of the benzofuran moiety contributes to the scavenging of free radicals, which is essential for preventing oxidative stress-related diseases.
Study 1: Antibacterial Evaluation
In a study evaluating various benzofuran derivatives, it was found that the compound demonstrated notable in vitro activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications to the benzofuran core significantly influenced biological activity. The introduction of silyl groups, such as tert-butyldimethylsilyl, enhanced lipophilicity and cellular uptake, thereby improving antibacterial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
